molecular formula C25H30ClN3O3S B1680842 SB-656104

SB-656104

Cat. No.: B1680842
M. Wt: 488.0 g/mol
InChI Key: QEGMGDYIJDZJCI-OAQYLSRUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB656104 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of SB656104 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

SB656104 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of SB656104 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

SB656104 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the serotonin 7 receptor and its role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of the serotonin 7 receptor in biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating disorders related to serotonin dysregulation, such as depression and anxiety.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the serotonin 7 receptor.

Mechanism of Action

SB656104 exerts its effects by binding to the serotonin 7 receptor and blocking its activity. This inhibition prevents serotonin from activating the receptor, thereby modulating the downstream signaling pathways. The molecular targets involved include the serotonin 7 receptor and the associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB656104 is unique due to its high potency and selectivity for the serotonin 7 receptor. This makes it an invaluable tool for studying the receptor’s function and for developing potential therapeutic agents targeting serotonin-related disorders .

Properties

Molecular Formula

C25H30ClN3O3S

Molecular Weight

488.0 g/mol

IUPAC Name

6-[(2R)-2-[2-[4-(4-chlorophenoxy)piperidin-1-yl]ethyl]pyrrolidin-1-yl]sulfonyl-1H-indole

InChI

InChI=1S/C25H30ClN3O3S/c26-20-4-6-22(7-5-20)32-23-11-16-28(17-12-23)15-10-21-2-1-14-29(21)33(30,31)24-8-3-19-9-13-27-25(19)18-24/h3-9,13,18,21,23,27H,1-2,10-12,14-17H2/t21-/m1/s1

InChI Key

QEGMGDYIJDZJCI-OAQYLSRUSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3)CCN4CCC(CC4)OC5=CC=C(C=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB656104;  SB-656104;  SB 656104;  SB-656104A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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